4-Nitrobenzotrifluoride

Description

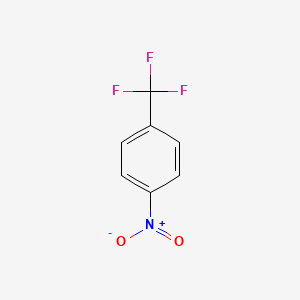

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-3-6(4-2-5)11(12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYLCLMYQDFGKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Record name | P-NITROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075281 | |

| Record name | Benzene, 1-nitro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-nitrobenzotrifluoride appears as a thin, oily straw colored liquid with a fishlike odor. May be toxic by ingestion, inhalation and skin absorption. Insoluble in water and denser than water. Used to make other chemicals. | |

| Record name | P-NITROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

402-54-0 | |

| Record name | P-NITROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-alpha,alpha,alpha-trifluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 402-54-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-nitro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-α,α,α-trifluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Nitrobenzotrifluoride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzotrifluoride, also known as 1-nitro-4-(trifluoromethyl)benzene, is a pivotal aromatic compound in modern organic synthesis. Its significance is derived from the presence of two powerful electron-withdrawing groups on the benzene (B151609) ring: the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group. This unique substitution pattern renders the aromatic ring electron-deficient, profoundly influencing its reactivity and making it a valuable precursor in a multitude of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, tailored for professionals in research and drug development. The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry as it can enhance properties such as metabolic stability, bioavailability, and binding affinity of drug candidates.

Chemical Structure and Identification

The molecular structure of this compound consists of a benzene ring substituted with a nitro group and a trifluoromethyl group at the para position (1,4-substitution).

Caption: Molecular Structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 402-54-0 |

| Molecular Formula | C₇H₄F₃NO₂ |

| Molecular Weight | 191.11 g/mol |

| IUPAC Name | 1-nitro-4-(trifluoromethyl)benzene |

| Synonyms | 4-Nitro-α,α,α-trifluorotoluene, p-Nitrobenzotrifluoride |

| InChI Key | XKYLCLMYQDFGKO-UHFFFAOYSA-N |

| SMILES | O=--INVALID-LINK--c1ccc(C(F)(F)F)cc1 |

Physicochemical Properties

This compound is typically a colorless to light yellow crystalline solid or oily liquid with a characteristic odor.[1] It is insoluble in water but soluble in many organic solvents.[2]

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | White to yellow crystalline powder, crystals, or crystalline mass | [2] |

| Odor | Fishlike | [1] |

| Melting Point | 38-40 °C | [3] |

| Boiling Point | 81-83 °C at 10 mmHg | [3] |

| Density | ~1.4 g/cm³ | [4] |

| Flash Point | 88 °C (190 °F) | [5] |

| Solubility | Insoluble in water; soluble in methanol (B129727). | [2] |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

-

¹H NMR: The proton NMR spectrum is characteristic of a 1,4-disubstituted benzene ring.

-

¹⁹F NMR: The fluorine NMR spectrum shows a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, as well as the aromatic ring.

-

Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Reactivity and Chemical Transformations

The electron-deficient nature of the aromatic ring in this compound dictates its reactivity. The strong electron-withdrawing effects of both the nitro and trifluoromethyl groups make the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions.

A key and highly valuable transformation of this compound is the reduction of the nitro group to an amine, yielding 4-(trifluoromethyl)aniline. This product is a crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.

Caption: Reduction of this compound.

Experimental Protocols

Synthesis of this compound via Nitration of Benzotrifluoride (B45747)

This protocol is a general procedure adapted from methodologies described in the patent literature for the nitration of benzotrifluoride derivatives.[6][7]

Materials:

-

Benzotrifluoride

-

Concentrated Nitric Acid (98%)

-

Concentrated Sulfuric Acid (96%)

-

Ice

-

Sodium Bicarbonate solution (5% aqueous)

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice-salt bath to maintain a temperature below 10 °C.

-

Cool the nitrating mixture to 0-5 °C.

-

Slowly add benzotrifluoride dropwise to the stirred nitrating mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which is a mixture of isomers.

-

The desired this compound can be purified from the isomeric mixture by fractional distillation under reduced pressure or by recrystallization.

Caption: Synthesis workflow for this compound.

Reduction of this compound to 4-(Trifluoromethyl)aniline

The following protocol describes the catalytic hydrogenation of this compound.[7]

Materials:

-

This compound

-

Methanol

-

Raney Nickel or Palladium on Carbon (Pd/C)

-

Hydrogen gas source

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve this compound (110 g, purity >99%) in methanol (1 L).

-

Carefully add Raney nickel (10 g) or an appropriate amount of Pd/C catalyst to the solution.

-

Seal the vessel and purge with nitrogen gas to remove air.

-

Introduce hydrogen gas into the vessel to a pressure of 10 bar.

-

Stir the reaction mixture at 20 °C for approximately 40 hours, or until hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the filtrate under reduced pressure to obtain 4-(trifluoromethyl)aniline. The product can be further purified by distillation if necessary.

Purification and Analysis

Purification:

-

Recrystallization: For solid crude products, recrystallization is an effective purification method. A suitable solvent system should be chosen where this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[8][9] The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration.[9]

-

Distillation: Fractional distillation under reduced pressure is a common method to purify liquid this compound, especially to separate it from isomers formed during synthesis.

Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of this compound and identifying any impurities. A typical GC method would involve a capillary column (e.g., HP-5MS) with a temperature program to separate the components, followed by mass spectrometric detection for identification.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are indispensable for confirming the structure and purity of the final product.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of the key functional groups.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]

- 4. ssi.shimadzu.com [ssi.shimadzu.com]

- 5. rsc.org [rsc.org]

- 6. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 9. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

Synthesis and Preparation of 4-Nitrobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzotrifluoride is a pivotal intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2][3] The presence of both a nitro (-NO₂) and a trifluoromethyl (-CF₃) group on the benzene (B151609) ring imparts unique electronic properties, making it a versatile building block for complex molecular architectures.[1] This technical guide provides an in-depth overview of the primary synthetic routes for the preparation of this compound, with a focus on experimental protocols, quantitative data, and reaction pathways.

Introduction

The trifluoromethyl group is a critical pharmacophore in modern drug design, often enhancing metabolic stability, bioavailability, and binding affinity.[1] The nitro group serves as a versatile handle for further chemical transformations, most commonly its reduction to an amino group to form 4-aminobenzotrifluoride, a key precursor for various bioactive molecules.[1] The synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. The primary challenge in its synthesis lies in controlling the regioselectivity of the nitration reaction, as the trifluoromethyl group is a meta-director.[1] This guide explores the methodologies developed to achieve the desired para-substitution.

Synthetic Routes

The synthesis of this compound predominantly involves the nitration of a substituted benzotrifluoride (B45747) precursor. The choice of starting material and reaction conditions is crucial for directing the nitration to the desired 4-position.

Nitration of Benzotrifluoride

Direct nitration of benzotrifluoride typically yields the 3-nitro isomer as the major product due to the meta-directing effect of the trifluoromethyl group.[1][4] However, under specific conditions, a mixture of isomers including this compound can be obtained.

Nitration of Substituted Benzotrifluorides

A more controlled approach involves the nitration of a benzotrifluoride derivative where a substituent directs the incoming nitro group to the desired position. A common precursor is 4-chlorobenzotrifluoride (B24415). While this initially yields 4-chloro-3-nitrobenzotrifluoride, subsequent reactions can be employed to remove the chlorine atom.[5][6]

Another patented method involves the nitration of 3-alkyl substituted benzotrifluorides, which can lead to the formation of a mixture of 2-, 4-, and 6-nitro isomers.[7][8][9][10] Separation of these isomers can be achieved by distillation.[7][8][9]

Experimental Protocols

The following sections detail experimental procedures for key synthetic steps in the preparation of this compound and its precursors.

Protocol 1: Nitration of 3-Methylbenzotrifluoride (B1360241)

This protocol is adapted from a patented process for the nitration of alkyl-substituted benzotrifluorides.[7][8][10]

Materials:

-

3-Methylbenzotrifluoride

-

98% Nitric Acid (HNO₃)

-

Methylene (B1212753) Chloride (CH₂Cl₂)

-

Sodium Carbonate Solution (Na₂CO₃)

-

Ice Water

Procedure:

-

Charge a nitration vessel with 250 g (3.97 moles) of 98% nitric acid.

-

Cool the nitric acid to approximately -18°C.

-

Add 100 g (0.62 moles) of 3-methylbenzotrifluoride dropwise with stirring, maintaining the temperature between -16°C and -22°C. The addition should take approximately 2 hours and 15 minutes.

-

After the addition is complete, continue stirring for an additional 15 minutes.

-

Pour the reaction mixture into ice water.

-

Add methylene chloride to facilitate phase separation of the nitrated products.

-

Wash the organic layer with a sodium carbonate solution.

-

The resulting mixture contains 2-nitro, 4-nitro, and 6-nitro isomers of 3-methylbenzotrifluoride, which can be separated by distillation.

Protocol 2: Mononitration of 4-Chlorobenzotrifluoride

This protocol describes the first stage of a two-stage nitration process to produce 4-chloro-3-nitrobenzotrifluoride.[6]

Materials:

-

4-Chlorobenzotrifluoride

-

Mixed Acid (20% wt. Nitric Acid, 26% wt. Sulfur Trioxide, 54% wt. Sulfuric Acid)

-

Water

Procedure:

-

Prepare a mixed acid solution containing a 1:1 mole ratio of nitric acid to oleum.

-

Heat the mixed acid to 50-55°C.

-

Add 4-chlorobenzotrifluoride (180.5 g, one mole) to the mixed acid with cooling over 30 minutes, maintaining the temperature at 50-55°C. This corresponds to a 1:1 molar ratio of nitric acid to 4-chlorobenzotrifluoride.

-

Gas chromatography analysis should indicate complete conversion to 4-chloro-3-nitrobenzotrifluoride.

-

Dilute the used acid mixture with 50 ml of water at 50-52°C with cooling over 15 minutes to form an 85% by weight sulfuric acid solution.

-

This dilution causes the separation of the mononitro compound as an organic layer.

Data Presentation

The following tables summarize quantitative data from the described synthetic methods.

| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time | Product(s) | Yield | Reference |

| 3-Methylbenzotrifluoride | 98% Nitric Acid | -16 to -22 | ~2.5 hours | Mixture of 2-, 4-, and 6-nitro isomers | Not specified | [7][8][10] |

| 4-Chlorobenzotrifluoride | Mixed Acid (HNO₃/SO₃/H₂SO₄) | 50 to 55 | 0.5 hours | 4-Chloro-3-nitrobenzotrifluoride | Substantially complete conversion | [6] |

Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed in this guide.

Caption: Nitration of 3-Methylbenzotrifluoride.

Caption: Mononitration of 4-Chlorobenzotrifluoride.

Conclusion

The synthesis of this compound is a critical process for the production of numerous high-value chemicals. While direct nitration of benzotrifluoride is challenging due to regioselectivity issues, the use of substituted precursors provides a more controlled route to the desired para-isomer. The experimental protocols and reaction pathways detailed in this guide offer a comprehensive overview for researchers and professionals in the field. Further research into more efficient and environmentally friendly methods, such as the use of ionic liquids as catalysts, continues to be an area of active investigation.[11][12]

References

- 1. This compound | 402-54-0 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. guidechem.com [guidechem.com]

- 5. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]

- 6. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]

- 7. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 8. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Process for the preparation of nitro-substituted benzotrifluoride compounds - Patent 0129528 [data.epo.org]

- 11. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents [patents.google.com]

- 12. CN102417457A - Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Nitrobenzotrifluoride (CAS 402-54-0)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Nitrobenzotrifluoride (CAS 402-54-0), a pivotal chemical intermediate in various industrial and research applications. It details the compound's physicochemical properties, synthesis, reactivity, applications, and safety protocols, tailored for professionals in the chemical and pharmaceutical sciences.

Introduction and Overview

This compound, also known as 1-Nitro-4-(trifluoromethyl)benzene, is an aromatic organic compound distinguished by the presence of a nitro group (-NO₂) and a trifluoromethyl group (-CF₃) on a benzene (B151609) ring.[1][2] These two potent electron-withdrawing groups significantly influence the molecule's chemical reactivity, making it a versatile building block in modern organic chemistry.[1][2] Its primary significance lies in its role as a key starting material for the synthesis of a wide array of functional molecules, including active pharmaceutical ingredients (APIs), agrochemicals, dyes, and advanced polymers.[1][2][3][4] The reduction of its nitro group to an amine is a critical transformation that yields 4-aminobenzotrifluoride, a crucial intermediate for numerous drugs.[1]

Common Synonyms:

Physicochemical Properties

This compound is typically a colorless to light yellow, oily liquid or solid, with a characteristic pungent or fish-like odor.[1][3][5][7] Its physical state at room temperature can vary, as its melting point is near ambient temperatures. It is insoluble in water but soluble in most common organic solvents, such as ethanol (B145695) and ether.[3][5][8]

| Property | Value | References |

| CAS Number | 402-54-0 | [5][6] |

| Molecular Formula | C₇H₄F₃NO₂ | [2][3][5] |

| Molecular Weight | 191.11 g/mol | [3][5][6] |

| Appearance | Colorless to light yellow liquid or solid | [1][3][8] |

| Melting Point | 38-40 °C | [6][8] |

| Boiling Point | 202-204 °C (at 760 mmHg); 81-83 °C (at 10 mmHg) | [3][6][8] |

| Density | ~1.4 g/cm³ | [3][7] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [3][6] |

| Vapor Pressure | 0.17 mmHg at 25 °C | [3] |

| Refractive Index | 1.475 - 1.477 | [3] |

| Water Solubility | Insoluble | [1][3][5][8] |

Synthesis and Reactivity

Synthesis

The most common industrial synthesis of this compound involves the direct nitration of benzotrifluoride (B45747).[1] A significant challenge in this process is achieving regioselectivity for the para-position (position 4). The trifluoromethyl group (-CF₃) is a meta-director, meaning direct nitration tends to yield the 3-nitro isomer as the major product.[1] Therefore, reaction conditions must be carefully controlled to favor the formation of the desired 4-nitro isomer.

Conventional methods employ a mixed acid system of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1] Research has also explored alternative nitrating agents and reaction parameters, such as temperature and concentration, to improve the yield and selectivity of the para-isomer.[1]

Caption: Generalized workflow for the synthesis of this compound.

Generalized Experimental Protocol for Nitration: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Preparation: Cool a reactor vessel containing concentrated sulfuric acid to 0-5 °C with constant stirring.

-

Addition of Reactant: Slowly add benzotrifluoride to the sulfuric acid, maintaining the low temperature.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid. Add this mixture dropwise to the benzotrifluoride solution, ensuring the temperature does not exceed a predetermined limit (e.g., 10-15 °C) to control selectivity.

-

Reaction: After the addition is complete, allow the mixture to stir for several hours at a controlled temperature to drive the reaction to completion.

-

Work-up: Quench the reaction by pouring the mixture over crushed ice. The organic layer containing the product will separate.

-

Purification: Separate the organic layer, wash it with water and a mild base (e.g., sodium bicarbonate solution) to remove residual acids, and then dry it over an anhydrous salt (e.g., magnesium sulfate). The final product is purified by vacuum distillation to isolate the 4-nitro isomer.

Chemical Reactivity

The chemistry of this compound is dominated by its two electron-withdrawing groups. This electronic property makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution.[2][3]

The most significant reaction for its application in drug development is the reduction of the nitro group to an amine, forming 4-aminobenzotrifluoride.[1] This transformation is commonly achieved through catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst) or with other reducing agents.[1]

Caption: Key reduction reaction of this compound to its amino derivative.

The compound is stable under normal conditions but is incompatible with strong oxidizing agents, strong reducing agents, and strong bases.[5][7][8] Aromatic nitro compounds can react vigorously or even explosively with strong bases like sodium hydroxide.[7][8][9]

Applications in Research and Development

This compound is not typically an end-product but rather a critical intermediate. Its unique structure is leveraged to build more complex molecules across several industries.

Caption: Role of this compound as a versatile chemical intermediate.

-

Pharmaceutical Synthesis: It is a key starting material for numerous APIs.[1] The trifluoromethyl group is a highly valued substituent in drug design, as it can enhance properties like metabolic stability, lipophilicity, and binding affinity.[1]

-

Agrochemical Synthesis: The compound serves as a precursor for various pesticides and herbicides.[1][2][3]

-

Dye Industry: It is used in the production of certain dyes.[3]

-

Material Science: It is a starting material for advanced polymers and coatings, where the -CF₃ group can improve solubility and performance characteristics.[1]

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of this compound. Experimental spectra are publicly available through various chemical databases.

| Data Type | Availability | References |

| ¹H NMR | Available | [10][11] |

| ¹³C NMR | Available | [11] |

| Mass Spectrometry | Available (GC-MS) | [10] |

| IR Spectroscopy | Available (FTIR) | [10] |

| Raman Spectroscopy | Available (FT-Raman) | [10] |

Researchers should consult the referenced databases for actual spectra and peak assignments.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with strict safety precautions.

Hazard Summary

The compound is classified as highly toxic and an irritant.[6][8] Inhalation is particularly dangerous and may be fatal.[6][12][13]

| Hazard Classification | GHS Hazard Codes | References |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [6][12] |

| Acute Toxicity, Inhalation | H330: Fatal if inhaled | [6][12] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [6][12] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [6][12] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [6] |

Precautionary Statements (selected):

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[9][12]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][13]

-

P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][9]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably inside a certified chemical fume hood.[5][13] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5][6]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[5]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator with appropriate cartridges (e.g., Type P3) when ventilation is inadequate or for emergency response.[6][13]

-

-

General Hygiene: Wash hands thoroughly after handling.[5][9] Do not eat, drink, or smoke in work areas.[9][12]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[3][5][13] Keep containers tightly closed.[5][12][13] Store locked up and away from incompatible substances such as strong bases, oxidizing agents, and reducing agents.[5][7][9][13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][13] Do not release into the environment.[14]

Conclusion

This compound is a compound of significant industrial and academic interest. Its value is derived from the unique electronic properties imparted by the nitro and trifluoromethyl functional groups, which make it an essential and versatile intermediate. While its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is well-established, its hazardous nature necessitates strict adherence to safety and handling protocols. A thorough understanding of its properties, reactivity, and safety requirements is crucial for its effective and safe use in research and development.

References

- 1. This compound | 402-54-0 | Benchchem [benchchem.com]

- 2. CAS 402-54-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound Supplier China | Properties, Uses, Safety & SDS | High Purity Chemical Manufacturer [boulingchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound(402-54-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 6. 4-硝基三氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 402-54-0 [chemicalbook.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound(402-54-0) 1H NMR [m.chemicalbook.com]

- 12. This compound | 402-54-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Physical Properties of p-Nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrobenzotrifluoride, also known as 1-Nitro-4-(trifluoromethyl)benzene, is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its physical properties are critical for its handling, reaction optimization, and the development of new synthetic routes. This guide provides a comprehensive overview of the key physical characteristics of p-Nitrobenzotrifluoride, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Core Physical Properties

p-Nitrobenzotrifluoride is a thin, oily, straw-colored liquid with a characteristic fish-like odor at room temperature.[1][2] It is recognized for being denser than water and insoluble in aqueous solutions.[1][2]

Data Presentation: A Summary of Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of p-Nitrobenzotrifluoride for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₃NO₂ | [1][2] |

| Molecular Weight | 191.11 g/mol | [1][2] |

| Melting Point | 39-41 °C | [3] |

| Boiling Point | 204 °C (at 760 mmHg) 81-83 °C (at 10 mmHg) | [3] |

| Density | Denser than water. (Note: The density of the meta-isomer, m-Nitrobenzotrifluoride, is reported as 1.436 g/mL at 25 °C) | [1][2][4][5] |

| Vapor Pressure | 0.2 mmHg at 25 °C | |

| Solubility in Water | Insoluble | [1][2] |

| Solubility in Ethanol (B145695) | 321.21 g/L at 25 °C | |

| Refractive Index (n20/D) | 1.472 (for the meta-isomer) | [4][5] |

Experimental Protocols

The determination of the physical properties of p-Nitrobenzotrifluoride requires precise and standardized experimental methodologies. Below are detailed protocols for key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid.

-

Apparatus: Capillary tube melting point apparatus (e.g., Mel-Temp or similar device), capillary tubes (sealed at one end), thermometer, and a sample of p-Nitrobenzotrifluoride.

-

Procedure:

-

A small, dry sample of p-Nitrobenzotrifluoride is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

A sample of p-Nitrobenzotrifluoride (e.g., 10 mL) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.

-

The heating mantle is turned on, and the liquid is heated until it begins to boil and its vapor rises.

-

The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb. This stable temperature is the boiling point.

-

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

-

Apparatus: Test tubes, vortex mixer, analytical balance, and volumetric flasks.

-

Procedure (for solubility in ethanol):

-

A known volume of ethanol is placed in a test tube.

-

A small, weighed amount of p-Nitrobenzotrifluoride is added to the solvent.

-

The mixture is agitated using a vortex mixer until the solute is completely dissolved.

-

Steps 2 and 3 are repeated until a saturated solution is formed (i.e., no more solute dissolves).

-

The total mass of the dissolved solute is used to calculate the solubility in g/L.

-

Spectroscopic Analysis

Spectroscopic techniques are used to obtain structural information about a molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Apparatus: NMR spectrometer (e.g., 300 MHz or higher).

-

Procedure: A small amount of p-Nitrobenzotrifluoride is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The sample is then subjected to a strong magnetic field, and the resulting spectrum provides information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

-

Infrared (IR) Spectroscopy:

-

Apparatus: Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure: A thin film of liquid p-Nitrobenzotrifluoride is placed between two salt plates (e.g., NaCl or KBr), or a solution is prepared in a suitable solvent. The sample is then exposed to infrared radiation, and the resulting spectrum shows the vibrational frequencies of the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Apparatus: Mass spectrometer.

-

Procedure: A sample of p-Nitrobenzotrifluoride is introduced into the mass spectrometer, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the compound.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of p-Nitrobenzotrifluoride.

Caption: Workflow for the physical characterization of p-Nitrobenzotrifluoride.

References

- 1. 4-Nitrobenzotrifluoride(402-54-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 2. P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. matrixscientific.com [matrixscientific.com]

- 4. 3-Nitrobenzotrifluoride CAS#: 98-46-4 [m.chemicalbook.com]

- 5. 3-Nitrobenzotrifluoride | 98-46-4 [chemicalbook.com]

Spectroscopic Profile of 4-Nitrobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Nitrobenzotrifluoride (CAS No. 402-54-0), a pivotal intermediate in organic synthesis. The unique electronic properties stemming from the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups make this compound a valuable building block. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, complete with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.37 | Doublet | 2H, aromatic (H ortho to -NO₂) |

| ~7.87 | Doublet | 2H, aromatic (H ortho to -CF₃) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 150.0 | Singlet | - | C-NO₂ |

| 136.1 | Quartet | 33.3 | C-CF₃ |

| 126.9–126.6 | Multiplet | - | CH (aromatic, ortho to -CF₃) |

| 124.1 | Singlet | - | CH (aromatic, ortho to -NO₂) |

| 123.0 | Quartet | 274.1 | CF₃ |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1500-1560 | Strong | Asymmetric stretching of -NO₂ |

| 1335-1370 | Strong | Symmetric stretching of -NO₂ |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 191 | 42.1 | [M]⁺ (Molecular Ion) |

| 145 | 100.0 | [M-NO₂]⁺ (Base Peak) |

| 125 | 11.4 | [M-NO₂-HF]⁺ |

| 95 | 23.3 | [C₆H₄F]⁺ |

| 75 | 15.7 | [C₆H₃]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) within a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: The proton NMR spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the crystalline powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is first collected. The sample is then placed on the crystal, and the sample spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹. The data is collected over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The analysis is performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column before entering the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is used to generate charged fragments.

-

Instrumentation: A quadrupole mass analyzer is commonly used.

-

Mass Analysis: The mass analyzer separates the generated ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

-

Data Acquisition and Processing: The mass spectrum is recorded over a mass range of, for example, 40-400 amu. The resulting data is plotted as relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Solubility and Stability of 4-Nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Nitrobenzotrifluoride (CAS No. 402-54-0), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document compiles available data on its physicochemical properties and outlines detailed experimental protocols for its quantitative analysis.

Core Properties of this compound

This compound, also known as 1-nitro-4-(trifluoromethyl)benzene, is a crystalline solid at room temperature, appearing as a white to yellow powder or crystalline mass.[1][2] Its unique molecular structure, featuring both a strong electron-withdrawing nitro group (-NO₂) and a trifluoromethyl (-CF₃) group, renders the aromatic ring electron-deficient, which dictates its reactivity and solubility characteristics.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄F₃NO₂ | [4] |

| Molecular Weight | 191.11 g/mol | |

| Melting Point | 38-40 °C | |

| Boiling Point | 81-83 °C at 10 mmHg | |

| Appearance | White to yellow crystalline powder, crystals, or crystalline mass | [2][5] |

| Odor | Fishlike | [6][7] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthetic chemistry, influencing reaction conditions, purification methods, and formulation development.

Qualitative Solubility

This compound is characterized by its poor solubility in aqueous solutions and good solubility in various organic solvents. This behavior is consistent with its relatively nonpolar aromatic structure.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [2][6][7] |

| Methanol | Soluble | [5][8] |

| Ethanol | Soluble | [1] |

| Diethyl Ether | Soluble | [1] |

| Benzene | Soluble | [No specific citation found in search results] |

| Toluene | Soluble | [No specific citation found in search results] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes a standard method for determining the quantitative solubility of this compound in a given solvent.

Methodology: Isothermal Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed, temperature-controlled vessel (e.g., a shaker bath).

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of initial supernatant

-

References

- 1. This compound Supplier China | Properties, Uses, Safety & SDS | High Purity Chemical Manufacturer [boulingchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 402-54-0 | Benchchem [benchchem.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. 402-54-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound(402-54-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 7. P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 402-54-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

The Trifluoromethyl Group: A Keystone Substituent in Aromatic Systems for Drug Discovery and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into aromatic systems represents a cornerstone of modern medicinal chemistry and materials science. Its profound electron-withdrawing nature, coupled with unique steric and lipophilic properties, allows for the fine-tuning of molecular characteristics to enhance biological activity, metabolic stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the electron-withdrawing effects of the trifluoromethyl group, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Quantifying the Electron-Withdrawing Strength

The electron-withdrawing capacity of a substituent on an aromatic ring is quantitatively described by Hammett constants (σ). These parameters are derived from the ionization of substituted benzoic acids and reflect the substituent's ability to influence the reaction center through a combination of inductive and resonance effects. The trifluoromethyl group is one of the most powerful electron-withdrawing groups, as evidenced by its large positive Hammett constants.[1][2]

Table 1: Hammett Substituent Constants (σ)

This table provides a comparison of the Hammett constants for the trifluoromethyl group with other common substituents, illustrating its strong electron-withdrawing character in both the meta and para positions.

| Substituent | σ_meta_ | σ_para_ |

| -CF3 | 0.43 - 0.52 | 0.54 - 0.61 |

| -NO2 | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -Br | 0.39 | 0.23 |

| -Cl | 0.37 | 0.23 |

| -F | 0.34 | 0.06 |

| -H | 0.00 | 0.00 |

| -CH3 | -0.07 | -0.17 |

| -OCH3 | 0.12 | -0.27 |

| -NH2 | -0.16 | -0.66 |

Data compiled from various sources, including Leffler and Grunwald (1963).[3]

The strong electron-withdrawing nature of the CF3 group is primarily due to the high electronegativity of the fluorine atoms, which creates a strong inductive effect (-I).[4] This effect significantly acidifies aromatic acids and bases.

Table 2: pKa Values of Trifluoromethyl-Substituted Aromatic Acids and Anilinium Ions

This table demonstrates the significant decrease in pKa (increase in acidity) upon introduction of a trifluoromethyl group to benzoic acid and aniline.

| Compound | pKa |

| Benzoic Acid | 4.20 |

| 3-(Trifluoromethyl)benzoic Acid | 3.86 |

| 4-(Trifluoromethyl)benzoic Acid | 3.67 |

| Anilinium Ion | 4.60 |

| 3-(Trifluoromethyl)anilinium Ion | 3.51 |

| 4-(Trifluoromethyl)anilinium Ion | 2.75 |

Physicochemical Properties and Their Implications in Drug Design

The trifluoromethyl group imparts a unique combination of properties that are highly advantageous in drug development.[5][6]

Table 3: Key Physicochemical Parameters of the Trifluoromethyl Group

| Parameter | Value | Significance in Drug Design |

| Hansch Hydrophobicity Constant (π) | +0.88 | Increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets of target proteins.[5] |

| Taft Steric Parameter (Es) | -1.16 | The CF3 group is sterically larger than a hydrogen atom but is considered a bioisostere for a chlorine atom and is often used to probe steric interactions in binding sites. |

The introduction of a CF3 group can significantly improve the metabolic stability of a drug candidate. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[5][7] This often leads to a longer drug half-life and improved bioavailability.[7]

Experimental Protocols

Determination of Hammett Constants via Potentiometric Titration of Substituted Benzoic Acids

This protocol outlines the experimental procedure for determining the Hammett constant (σ) of a substituent by measuring the pKa of the corresponding substituted benzoic acid.

Objective: To determine the pKa of a substituted benzoic acid and calculate its Hammett constant.

Materials:

-

Substituted benzoic acid (e.g., 4-(trifluoromethyl)benzoic acid)

-

Benzoic acid (reference compound)

-

Deionized water

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beakers

Procedure:

-

Solution Preparation: Prepare aqueous solutions of known concentration for both the substituted and unsubstituted benzoic acids.

-

Titration Setup: Calibrate the pH meter using standard buffer solutions. Place a known volume of the benzoic acid solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titration: Titrate the acid solution with the standardized NaOH solution, recording the pH after each incremental addition of the base.

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point (the point of maximum slope).

-

The pKa is equal to the pH at the half-equivalence point.

-

-

Calculation of Hammett Constant: The Hammett constant (σ) is calculated using the following equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)

For this reference reaction, the reaction constant (ρ) is defined as 1.[8][9]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol describes a common method to assess the metabolic stability of a compound containing a trifluoromethyl group.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

-

Test compound (e.g., a trifluoromethylated drug candidate)

-

Pooled human liver microsomes

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compounds (e.g., testosterone, verapamil)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

-

Incubator/shaking water bath (37 °C)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

-

Initiation of Reaction: Pre-incubate the mixture at 37 °C. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately quench the reaction by adding cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

-

Calculate the in vitro half-life: t1/2 = 0.693 / k

-

Calculate the intrinsic clearance: CLint (μL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

-

Visualizing the Impact of the Trifluoromethyl Group

Graphviz diagrams are used to illustrate key concepts related to the electron-withdrawing effects of the trifluoromethyl group.

Caption: Inductive vs. Resonance Effects of the CF3 Group.

References

- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 2. Graphviz [graphviz.org]

- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. In vitro metabolic stability in hepatic microsomes [bio-protocol.org]

- 7. mercell.com [mercell.com]

- 8. web.viu.ca [web.viu.ca]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

Synonyms for 4-Nitrobenzotrifluoride like 1-Nitro-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Nitro-4-(trifluoromethyl)benzene, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical synonyms, physicochemical properties, relevant experimental protocols, and its role in the synthesis of the anti-cancer drug bicalutamide (B1683754), including the associated androgen receptor signaling pathway.

Chemical Synonyms and Identification

1-Nitro-4-(trifluoromethyl)benzene is known by a variety of names in chemical literature and commerce. A comprehensive list of its synonyms is provided below to aid in its identification across different databases and supplier catalogs.

| Identifier Type | Value |

| IUPAC Name | 1-nitro-4-(trifluoromethyl)benzene[1] |

| CAS Number | 402-54-0[1][2] |

| EC Number | 206-948-3[2] |

| Synonyms | 4-Nitrobenzotrifluoride[2], p-Nitrobenzotrifluoride[1], 4-Nitro-α,α,α-trifluorotoluene[2], 4-(Trifluoromethyl)nitrobenzene[1], p-(Trifluoromethyl)nitrobenzene[1], Benzene, 1-nitro-4-(trifluoromethyl)-[1] |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 1-Nitro-4-(trifluoromethyl)benzene is presented in the tables below. This data is essential for its handling, characterization, and use in chemical synthesis.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C7H4F3NO2 | [1][2] |

| Molecular Weight | 191.11 g/mol | [1][2] |

| Appearance | White to yellow crystalline powder, crystals, or crystalline mass. Can also appear as a thin, oily, straw-colored liquid.[3][4] | [3][4] |

| Melting Point | 38-40 °C (lit.) | [2][3] |

| Boiling Point | 81-83 °C / 10 mmHg (lit.) | [2][3] |

| Density | ~1.4 g/cm³ (estimate) | [3] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [2] |

| Solubility | Insoluble in water; soluble in methanol (B129727) and other organic solvents like ethanol (B145695) and ether.[4][5][6] | [4][5][6] |

Spectroscopic Data

| Spectroscopy Type | Key Features | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.38 (d, J = 8.0 Hz, 2H), 7.86 (d, J = 8.0 Hz, 2H) | [7] |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -63.18 (s, 3F) | [7] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 148.4, 133.3, 132.7, 128.1 (q, J = 5.0 Hz), 125.1, 123.8 (q, J = 34.0 Hz), 122.1 (q, J = 272.0 Hz) | [7] |

| Infrared (IR) | Available through databases such as SpectraBase. | [8] |

| Mass Spectrometry (MS) | Available through databases such as SpectraBase. | [9] |

Role in Drug Development: Synthesis of Bicalutamide

1-Nitro-4-(trifluoromethyl)benzene is a critical starting material in the synthesis of Bicalutamide, a non-steroidal anti-androgen medication primarily used to treat prostate cancer.[10] The trifluoromethyl group is a key pharmacophore that can enhance properties such as metabolic stability and binding affinity.[11] The synthetic route involves the reduction of the nitro group to an amine, which is a common and crucial transformation in the synthesis of many pharmaceuticals.

Synthetic Workflow from 1-Nitro-4-(trifluoromethyl)benzene to Bicalutamide

The following diagram illustrates the key steps in the synthesis of Bicalutamide, starting from 1-Nitro-4-(trifluoromethyl)benzene.

Caption: Synthesis of Bicalutamide from 1-Nitro-4-(trifluoromethyl)benzene.

Experimental Protocols

Detailed methodologies for key transformations involving 1-Nitro-4-(trifluoromethyl)benzene are provided below.

Synthesis of 1-Nitro-4-(trifluoromethyl)benzene via Nitration

The synthesis of 1-Nitro-4-(trifluoromethyl)benzene is typically achieved through the nitration of benzotrifluoride. This electrophilic aromatic substitution reaction is highly regioselective due to the electron-withdrawing nature of the trifluoromethyl group, which directs the incoming nitro group to the meta position. However, to obtain the para isomer, specific reaction conditions are required.

Materials:

-

Benzotrifluoride

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

-

A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled.

-

Benzotrifluoride is added dropwise to the cooled nitrating mixture under controlled temperature conditions to manage the exothermic reaction.

-

The reaction mixture is stirred for a specified period to ensure complete reaction.

-

The mixture is then carefully poured onto ice, and the crude product is separated.

-

The organic layer is washed with water and a mild base (e.g., sodium bicarbonate solution) to remove residual acid.

-

The product is dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purification is achieved through distillation or recrystallization to yield 1-Nitro-4-(trifluoromethyl)benzene.

Note: The specific ratios of reagents, reaction times, and temperatures can be optimized to maximize the yield of the desired para-isomer.

Reduction of 1-Nitro-4-(trifluoromethyl)benzene to 4-Aminobenzotrifluoride

The reduction of the nitro group to an amine is a pivotal step in the synthesis of many pharmaceutical ingredients. Several methods are available for this transformation.

Method 1: Catalytic Hydrogenation

-

Materials: 1-Nitro-4-(trifluoromethyl)benzene, a suitable solvent (e.g., ethanol, methanol), a catalyst (e.g., Palladium on carbon (Pd/C), Platinum(IV) oxide), and a hydrogen source (e.g., hydrogen gas).

-

Procedure:

-

1-Nitro-4-(trifluoromethyl)benzene is dissolved in the chosen solvent in a reaction vessel suitable for hydrogenation.

-

The catalyst is added to the solution.

-

The vessel is purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

The reaction is stirred under a hydrogen atmosphere (at a specified pressure) until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The solvent is removed under reduced pressure to yield 4-Aminobenzotrifluoride.

-

Method 2: Electrochemical Reduction

-

A scalable and agent-free method for the reduction of nitrobenzotrifluorides has been developed using electrochemical synthesis.[12]

-

Procedure Outline:

-

The electrolysis is performed in a divided cell with a suitable cathode (e.g., CuSn7Pb15) and anode.[12]

-

The catholyte consists of 1-Nitro-4-(trifluoromethyl)benzene in a solvent mixture such as water/methanol with sulfuric acid as the electrolyte.[12]

-

A constant current is applied to drive the reduction.[12]

-

The resulting 4-aminobenzotrifluoride product can be isolated after the reaction.[12]

-

Biological Context: The Androgen Receptor Signaling Pathway and Bicalutamide's Mechanism of Action

Prostate cancer growth is often dependent on androgen hormones, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). These hormones exert their effects by binding to and activating the androgen receptor (AR), a transcription factor that regulates the expression of genes involved in cell growth and survival.[2][13]

Bicalutamide functions as a competitive antagonist of the androgen receptor.[5][14] It binds to the AR, preventing the binding of androgens. This blockade inhibits the downstream signaling cascade that promotes the growth of prostate cancer cells.[8][15]

Androgen Receptor Signaling Pathway and Inhibition by Bicalutamide

The following diagram illustrates the canonical androgen receptor signaling pathway and the inhibitory action of Bicalutamide.

Caption: Androgen Receptor signaling and inhibition by Bicalutamide.

In this pathway, testosterone is converted to the more potent DHT, which then binds to the AR in the cytoplasm. This complex translocates to the nucleus, dimerizes, and binds to Androgen Response Elements on the DNA, leading to the transcription of genes that promote cell growth. Bicalutamide competitively binds to the AR, preventing its activation by DHT and subsequent nuclear translocation and gene transcription, thereby inhibiting tumor growth.[7][8]

Safety and Handling

1-Nitro-4-(trifluoromethyl)benzene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area. It is harmful if swallowed and may cause skin and eye irritation. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

This technical guide provides a foundational understanding of 1-Nitro-4-(trifluoromethyl)benzene for professionals in research and drug development. The provided data and protocols are intended to support further investigation and application of this versatile chemical intermediate.

References

- 1. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]

- 2. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer [frontiersin.org]

- 4. Bicalutamide - Wikipedia [en.wikipedia.org]

- 5. US4582935A - Process for producing meta-aminobenzotrifluoride - Google Patents [patents.google.com]

- 6. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacyfreak.com [pharmacyfreak.com]

- 8. benchchem.com [benchchem.com]

- 9. Bicalutamide: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Androgen Signaling in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cancer-research-network.com [cancer-research-network.com]

- 14. What is the mechanism of Bicalutamide? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

Thermochemical Properties of 4-Nitrobenzotrifluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzotrifluoride is a key intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes. Its unique molecular structure, featuring both a nitro group and a trifluoromethyl group, imparts distinct electronic properties that are highly valuable in medicinal chemistry and materials science. A thorough understanding of the thermochemical properties of this compound is crucial for process safety, reaction optimization, and the prediction of its behavior in various chemical systems. This technical guide provides a comprehensive overview of the available thermochemical data for this compound, details of experimental methodologies for its determination, and visualizations of its primary synthesis and reaction pathways.

Thermochemical Data

A comprehensive review of available literature and databases has been conducted to collate the quantitative thermochemical data for this compound. While experimental data for some properties are limited, the following table summarizes the most reliable information available to date. It is important to note that some values may be derived from studies on structurally related compounds.

| Property | Symbol | Phase | Value | Units | Citation(s) |

| Molar Mass | M | - | 191.11 | g/mol | [1] |

| Melting Point | Tm | Solid | 38 - 40 | °C | [2] |

| Boiling Point | Tb | Liquid | 81 - 83 (at 10 mmHg) | °C | [2] |

| Heat of Vaporization | ΔHvap | Liquid | 43.2 | kJ/mol | |

| Enthalpy of Formation | |||||

| Standard Enthalpy of Formation | ΔHf° | Solid | Data not available | kJ/mol | |

| Standard Enthalpy of Formation | ΔHf° | Liquid | Data not available | kJ/mol | |

| Standard Enthalpy of Formation | ΔHf° | Gas | Data not available | kJ/mol | |

| Standard Molar Entropy | |||||

| Standard Molar Entropy | S° | Solid | Data not available | J/mol·K | |

| Standard Molar Entropy | S° | Liquid | Data not available | J/mol·K | |

| Standard Molar Entropy | S° | Gas | Data not available | J/mol·K | |

| Heat Capacity | |||||

| Molar Heat Capacity | Cp | Solid | Data not available | J/mol·K | |

| Molar Heat Capacity | Cp | Liquid | Data not available | J/mol·K | |

| Molar Heat Capacity | Cp | Gas | Data not available | J/mol·K |

Note: The absence of data for enthalpy of formation, entropy, and heat capacity highlights a significant gap in the publicly available experimental thermochemical information for this compound. Researchers are encouraged to perform experimental determinations or utilize computational chemistry methods to obtain these critical parameters.

For the structurally related compound, 1-chloro-2-nitro-4-(trifluoromethyl)-benzene , the standard enthalpy of formation in the solid phase has been reported as -330.8 ± 0.92 kJ/mol, and the standard enthalpy of combustion in the solid phase as -3229.5 ± 9.0 kJ/mol.[3] This data was determined by combustion calorimetry.[3]

Experimental Protocols

The determination of thermochemical data relies on precise and well-defined experimental methodologies. Below are detailed protocols representative of the techniques used to measure key thermochemical properties of nitroaromatic compounds.

Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is a fundamental thermochemical property that can be determined with high accuracy using a bomb calorimeter. From this value, the standard enthalpy of formation can be calculated.

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the resulting temperature rise is measured. The heat capacity of the calorimeter system is determined by calibrating with a substance of known heat of combustion, typically benzoic acid.[2][4][5][6]

Apparatus:

-

Oxygen bomb calorimeter

-

Pellet press

-

High-precision digital thermometer

-

Ignition unit

-

Fuse wire (e.g., platinum or nickel-chromium)

-

Crucible (e.g., platinum or quartz)

-

Oxygen tank with pressure regulator

Procedure:

-

Sample Preparation: A sample of this compound (approximately 1 gram) is accurately weighed and, if solid, pressed into a pellet.[4]

-

Bomb Assembly: The pellet is placed in the crucible within the bomb. A measured length of fuse wire is connected to the electrodes, with the wire in contact with the sample.[4] A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water produced during combustion is in the liquid state.[4]

-

Pressurization: The bomb is sealed and purged of air with oxygen. It is then filled with pure oxygen to a pressure of approximately 30 atm.[5]

-

Calorimeter Setup: The bomb is placed in the calorimeter bucket, which is filled with a known mass of water. The calorimeter is assembled, ensuring the stirrer and thermometer are correctly positioned.

-

Temperature Measurement and Ignition: The system is allowed to reach thermal equilibrium while stirring. The initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire.[5]

-

Data Acquisition: The temperature of the water bath is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Corrections and Calculations: The raw temperature change is corrected for heat exchange with the surroundings, the heat of combustion of the fuse wire, and the formation of nitric acid from residual nitrogen in the bomb. The heat of combustion of the sample is then calculated using the heat capacity of the calorimeter. The standard enthalpy of formation is subsequently derived using Hess's Law.

Determination of the Enthalpy of Sublimation

The enthalpy of sublimation, the enthalpy change associated with the phase transition from solid to gas, can be determined by measuring the vapor pressure of the solid as a function of temperature.

Principle: The Knudsen effusion method is a common technique for determining the vapor pressure of low-volatility solids. The rate of mass loss of a sample effusing through a small orifice into a vacuum is measured at different temperatures. The vapor pressure can then be calculated using the Hertz-Knudsen equation. The enthalpy of sublimation is determined from the slope of the plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[7]

Apparatus:

-

Knudsen effusion cell with a calibrated orifice

-

High-vacuum system

-